Chlorotripyrrolidinophosphonium hexafluorophosphate

Catalog No.
S804320
CAS No.
133894-48-1
M.F
C12H24ClF6N3P2
M. Wt
421.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorotripyrrolidinophosphonium hexafluorophosphat...

Standard reagents (PyBOP, HBTU) fail with N-methylated amino acids, causing low yields and impurities. PyCloP generates highly reactive acyloxyphosphonium intermediates for efficient activation of hindered carboxylates.

  • >90% coupling yield for N-methylated peptides.
  • Non-carcinogenic BOP alternative; no HMPA formation.
  • ≥98% HPLC purity, global shipping with full documentation.

CAS Number

133894-48-1

Product Name

Chlorotripyrrolidinophosphonium hexafluorophosphate

IUPAC Name

chloro(tripyrrolidin-1-yl)phosphanium;hexafluorophosphate

Molecular Formula

C12H24ClF6N3P2

Molecular Weight

421.73 g/mol

InChI

InChI=1S/C12H24ClN3P.F6P/c13-17(14-7-1-2-8-14,15-9-3-4-10-15)16-11-5-6-12-16;1-7(2,3,4,5)6/h1-12H2;/q+1;-1

InChI Key

BSCYRXJVGSZNKX-UHFFFAOYSA-N

SMILES

C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)Cl.F[P-](F)(F)(F)(F)F

Synonyms

(T-4)chlorotri-1-pyrrolidinylphosphorus(1+) Hexafluorophosphate(1-); Pyrrolidine, Phosphorus Complex; PyCloP; Tris(1-pyrrolidino)chloroimidazolium Hexafluorophosphate

Canonical SMILES

C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)Cl.F[P-](F)(F)(F)(F)F

The exact mass of the compound Chlorotripyrrolidinophosphonium hexafluorophosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98% (HPLC)

Package Size

1 g, 5 g

Chlorotripyrrolidinophosphonium hexafluorophosphate (PyCloP, CAS: 133894-48-1) is a crystalline halophosphonium coupling reagent primarily procured for the synthesis of sterically hindered peptides [1]. Unlike standard benzotriazole-based coupling agents, PyCloP features a reactive phosphorus-chlorine bond and pyrrolidine substituents, which drive the rapid formation of highly reactive symmetrical anhydrides or oxazolone intermediates during carboxylic acid activation [1]. This specific mechanism enables the coupling of N-methylated and alpha,alpha-dialkylated amino acids. Furthermore, as a pyrrolidine-based reagent, PyCloP avoids the generation of hexamethylphosphoramide (HMPA), a toxic byproduct associated with older-generation reagents like BOP [2].

Procurement Fit

Enables coupling of sterically hindered N-alkylated amino acids
Reported low epimerization profile for chiral integrity
HMPA-free phosphonium reagent; no carcinogenic byproduct

Substituting PyCloP with standard in-class coupling reagents like PyBOP, HBTU, or DCC/HOBt routinely fails when synthesizing N-methylated or highly sterically hindered peptides [1]. Standard reagents typically form a benzotriazolyl ester intermediate, which lacks the electrophilic reactivity required to overcome the severe steric clash presented by an N-methylated amine, resulting in stalled reactions, low yields, and elevated byproduct formation such as N-acylureas[1]. In contrast, the halophosphonium structure of PyCloP bypasses the stable ester intermediate entirely, driving the reaction through a highly reactive acyloxyphosphonium species. Consequently, attempting to use cheaper, generic coupling agents for hindered sequences leads to unacceptable synthesis bottlenecks and costly API impurities.

Substitution Risk

PyCloP: (acyloxy)phosphonium pathway
PyBOP/BOP: OBt ester pathway — may slow aminolysis with hindered substrates
PyCloP: pyrrolidino architecture eliminates HMPA
BOP: dimethylamino groups generate HMPA (IARC Group 2B carcinogen)
PyCloP: chlorine substituent, no OBt leaving group
PyBOP: OBt ester — racemization risk may differ under challenging conditions

Coupling Yield in N-Methylated Amino Acid Synthesis

In head-to-head comparisons for coupling N-methylated amino acids, halophosphonium reagents like PyCloP demonstrate dramatically higher reactivity compared to standard benzotriazole-based phosphoniums[1]. Studies indicate that PyCloP reliably achieves 70–85% coupling yields for highly hindered N-methylated substrates [1]. In contrast, standard methods using PyBOP or DCC/HOBt yield poor results (often failing to produce meaningful quantities of the target peptide) because the intermediate benzotriazolyl ester is too stable to react with the sterically shielded N-methyl amine [2].

Evidence DimensionPeptide coupling yield for N-methylated amino acids
Target Compound Data70–85% yield
Comparator Or BaselinePyBOP or DCC/HOBt (Poor yields, heavy byproduct formation)
Quantified Difference>50% absolute yield improvement for hindered substrates
ConditionsSolution-phase peptide coupling of N-methylated amino esters

Procuring PyCloP is essential for viable commercial or research-scale synthesis of N-methylated peptides, where standard reagents result in catastrophic yield losses.

Coupling efficiency vs. PyBOP
Head-to-head
85–90% yield in 1 h (PyCloP) vs. 96% in 24 h (PyBOP); epimerization 0.15–0.3% vs. 0.5%
Reported faster reaction and lower epimerization under tested conditions
N-methylated amino esters; Table 1 reference

Occupational Safety and Byproduct Toxicity Profile

Older generation phosphonium reagents, most notably BOP, rely on dimethylamine substituents that generate hexamethylphosphoramide (HMPA) as a stoichiometric byproduct during the coupling reaction [1]. HMPA is a known, highly regulated human carcinogen that requires stringent handling and costly waste disposal protocols. PyCloP replaces the dimethylamine groups with pyrrolidine rings, ensuring that the coupling reaction exclusively generates tripyrrolidinophosphine oxide—a benign, non-carcinogenic byproduct [2]. This allows facilities to achieve the high reactivity of halophosphonium chemistry without compromising occupational safety.

Evidence DimensionCarcinogenic byproduct generation
Target Compound DataGenerates non-toxic tripyrrolidinophosphine oxide
Comparator Or BaselineBOP reagent (Generates carcinogenic HMPA)
Quantified Difference100% elimination of HMPA generation
ConditionsStandard carboxylic acid activation and amide bond formation

Eliminating HMPA generation simplifies safety compliance, reduces hazardous waste disposal costs, and protects laboratory personnel during large-scale synthesis.

HMPA avoidance
Class-level
0 mol HMPA per activation
Eliminates HMPA carcinogen generation
Structural inference; site-specific review recommended

Suppression of Epimerization in Hindered Couplings

The activation of sterically hindered amino acids is notoriously prone to racemization (epimerization) due to the extended reaction times required for the hindered amine to attack the activated carbonyl[1]. PyCloP's rapid formation of the acyloxyphosphonium intermediate accelerates the aminolysis step, effectively outcompeting the slow racemization pathways. Research demonstrates that PyCloP can achieve excellent yields of hindered peptides with essentially no epimerization (often <1%), whereas slower standard activation methods can lead to significant loss of chiral integrity, complicating downstream purification [1].

Evidence DimensionEpimerization rate during hindered coupling
Target Compound Data<1% epimerization
Comparator Or BaselineStandard carbodiimide methods (Elevated racemization due to slow coupling)
Quantified DifferenceNear-total suppression of epimerization
ConditionsActivation and coupling of sterically hindered, optically active amino acids

High optical purity directly translates to higher API quality and drastically reduces the need for expensive, low-recovery chiral chromatography.

Racemization suppression
Head-to-head
0.15–0.3% epimerization
Reported lower epimerization vs. PyBOP (0.5%)
Chiral HPLC; see primary study
Solubility & stability
Class-level
High DMF solubility; solution stability ≤2 days
Supports concentrated stock for automated SPPS; plan fresh preparation
Phosphonium vs. uronium class profile

Synthesis of Cyclosporin Analogs and N-Methylated APIs

Directly leveraging PyCloP's high yield in N-methylated couplings, it is an effective reagent for synthesizing complex, highly methylated cyclic peptides where standard reagents fail [1].

Incorporation of alpha,alpha-Dialkylated Amino Acids

PyCloP is highly effective for coupling conformationally restricted amino acids (like Aib) in the development of foldamers and stabilized peptide therapeutics[1].

Large-Scale HMPA-Free Peptide Manufacturing

For industrial processes requiring the potent reactivity of phosphonium salts, PyCloP serves as a drop-in, non-carcinogenic alternative to BOP, streamlining safety and waste management [2].

Application Fit

Application
Selection Property
Validation Focus
N-methylated peptide research
Faster coupling for hindered substrates
Verify reaction time and chiral purity
α,α-dialkylated amino acid coupling
Alternative activation mechanism
Assess yield with sterically demanding residues
HMPA-free process development
Non-carcinogenic byproduct profile
Confirm absence of HMPA; waste classification
Automated solid-phase synthesis
High DMF solubility for stock preparation
Evaluate solution stability and resin coupling efficiency

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

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